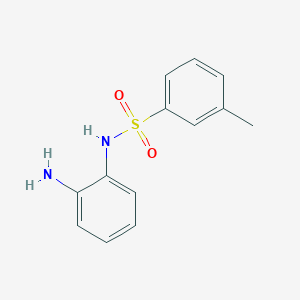![molecular formula C12H15NO6S B8687169 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid](/img/structure/B8687169.png)
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C11H15NO6S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid core with an aminosulfonyl group and a carboethoxyethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with aminosulfonyl and carboethoxyethyl reagents. One common method involves the use of benzoic acid, ethyl chloroformate, and sulfonamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminosulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In biological systems, it may also interact with cellular pathways, leading to changes in cellular processes such as signal transduction or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-Carbomethoxybenzenesulfonamide: Similar structure with a methoxy group instead of the carboethoxyethyl group.
Methyl 2-(aminosulfonyl)benzoate: Another benzoic acid derivative with an aminosulfonyl group.
Uniqueness
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboethoxyethyl side chain provides additional steric and electronic effects, influencing its reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C12H15NO6S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
3-[(3-ethoxy-3-oxopropyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C12H15NO6S/c1-2-19-11(14)6-7-13-20(17,18)10-5-3-4-9(8-10)12(15)16/h3-5,8,13H,2,6-7H2,1H3,(H,15,16) |
Clave InChI |
IWKFRKOKBHDHHR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![R)-alpha,alpha-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether](/img/structure/B8687132.png)



![2-{[(4-Bromo-1,2-thiazol-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8687149.png)



![1H-1,4,7-Triazonine, octahydro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8687182.png)

